Cas no 2171600-50-1 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid structure
2171600-50-1 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid
CAS番号:2171600-50-1
MF:C24H28N2O6
メガワット:440.488926887512
CID:5796517
PubChem ID:165878570

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
    • EN300-1514546
    • 2171600-50-1
    • インチ: 1S/C24H28N2O6/c1-14(11-15(2)27)25-23(30)21(12-22(28)29)26-24(31)32-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20-21,27H,11-13H2,1-2H3,(H,25,30)(H,26,31)(H,28,29)
    • InChIKey: VGHMNNDQEYNNDT-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(=O)O)C(NC(C)CC(C)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 440.19473662g/mol
  • どういたいしつりょう: 440.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 649
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 125Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1514546-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
10g
$14487.0 2023-05-26
Enamine
EN300-1514546-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
0.1g
$2963.0 2023-05-26
Enamine
EN300-1514546-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
0.25g
$3099.0 2023-05-26
Enamine
EN300-1514546-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
0.5g
$3233.0 2023-05-26
Enamine
EN300-1514546-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
50mg
$2829.0 2023-09-27
Enamine
EN300-1514546-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
5000mg
$9769.0 2023-09-27
Enamine
EN300-1514546-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
1g
$3368.0 2023-05-26
Enamine
EN300-1514546-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
2.5g
$6602.0 2023-05-26
Enamine
EN300-1514546-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
10000mg
$14487.0 2023-09-27
Enamine
EN300-1514546-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxypentan-2-yl)carbamoyl]propanoic acid
2171600-50-1
250mg
$3099.0 2023-09-27

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acidに関する追加情報

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid: A Comprehensive Overview

The compound with CAS No. 2171600-50-1, known as 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid, is a highly specialized organic molecule with significant applications in the fields of biochemistry and pharmacology. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a hydroxypentan group, making it a valuable tool in peptide synthesis and drug discovery.

The Fmoc group, derived from 9H-fluoren-9-yl methoxycarbonyl, is a well-known protecting group in peptide chemistry. It plays a crucial role in solid-phase synthesis by temporarily blocking the amino terminus of amino acids during the synthesis process. The presence of this group in the compound under discussion highlights its potential use in peptide synthesis, where precise control over amino acid coupling is essential. Recent studies have demonstrated the enhanced efficiency of Fmoc-based reagents in synthesizing bioactive peptides with high purity and yield.

In addition to the Fmoc group, the compound features a 4-hydroxypentan-2-yl group, which introduces hydroxyl functionality into the molecule. This hydroxyl group can participate in hydrogen bonding, potentially enhancing the compound's solubility and bioavailability. The combination of these groups makes this compound a versatile building block for constructing complex biomolecules. Researchers have explored its use in designing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Recent advancements in computational chemistry have enabled detailed studies of this compound's molecular properties. For instance, molecular docking simulations have revealed its potential to interact with key biological targets, such as enzymes and receptors. These findings underscore its potential as a lead compound in drug discovery programs. Furthermore, its stability under physiological conditions has been validated through extensive in vitro testing, making it a promising candidate for further preclinical studies.

The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc group through Friedel-Crafts acylation and subsequent coupling reactions to introduce the hydroxypentan moiety. Modern synthetic techniques, such as microwave-assisted synthesis and continuous flow chemistry, have significantly improved the efficiency of these processes.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxypentan-2-yl)carbamoylpropanoic acid (CAS No. 2171600-50-1) is a sophisticated organic molecule with wide-ranging applications in peptide synthesis and drug development. Its unique structure and functional groups make it an invaluable tool for researchers aiming to design novel therapeutic agents with enhanced efficacy and bioavailability.

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